sitagliptin phenylalanine hydrochloride synthesis pathway
sitagliptin phenylalanine hydrochloride synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The focus of this document is on the most industrially relevant and efficient methods, including the asymmetric hydrogenation route and the enzymatic transamination pathway. While the initial query referenced a synthesis from phenylalanine hydrochloride, the prevalent and optimized syntheses of sitagliptin, a β-amino acid derivative, do not utilize phenylalanine as a direct starting material. Instead, they rely on the construction of the chiral β-amino acid moiety from prochiral precursors.
Asymmetric Hydrogenation Pathway: A Green Chemistry Approach
A highly efficient and environmentally friendly synthesis of sitagliptin has been developed, which is often referred to as a "green" synthesis. This second-generation manufacturing process significantly reduces waste compared to earlier routes. The key features of this pathway are a one-pot synthesis of the dehydrositagliptin intermediate followed by a highly enantioselective asymmetric hydrogenation.[1][2][3]
Synthesis of the Dehydrositagliptin Intermediate
The synthesis of the crucial dehydrositagliptin intermediate is achieved in a one-pot, three-step process starting from 2,4,5-trifluorophenylacetic acid. This streamlined approach avoids the isolation of intermediates, leading to a high overall yield of 82% for the crystalline enamine product.[1][2]
Experimental Protocol: One-Pot Synthesis of Dehydrositagliptin
A detailed experimental protocol for the one-pot synthesis of dehydrositagliptin is outlined below, based on published literature.
-
Step 1: Meldrum's Acid Adduct Formation: 2,4,5-Trifluorophenylacetic acid is reacted with Meldrum's acid and an activating agent such as pivaloyl chloride or thionyl chloride in the presence of a base (e.g., a tertiary amine) to form an acyl Meldrum's acid derivative.
-
Step 2: Condensation with Triazole: The activated intermediate is then reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride. This reaction is typically carried out in a suitable organic solvent like acetonitrile.
-
Step 3: Enamine Formation: The resulting β-ketoamide is not isolated but is directly converted to the dehydrositagliptin enamine by treatment with ammonium acetate in methanol. The final product is then isolated by crystallization.
Asymmetric Hydrogenation of Dehydrositagliptin
The key chiral center of sitagliptin is introduced via the asymmetric hydrogenation of the unprotected enamine, dehydrositagliptin. This reaction employs a rhodium catalyst with a chiral phosphine ligand, most notably a Josiphos-type ligand, to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin
The following is a representative experimental protocol for the asymmetric hydrogenation step:
-
Catalyst Preparation: A rhodium precursor, such as [Rh(COD)Cl]₂, and a chiral phosphine ligand (e.g., (R,S)-t-Bu-Josiphos) are dissolved in a suitable solvent like methanol.
-
Hydrogenation: The dehydrositagliptin substrate is dissolved in methanol and added to the catalyst solution in a high-pressure reactor. The reaction is carried out under hydrogen pressure (typically 100-200 psi) at an elevated temperature (e.g., 50°C) for a specified period (e.g., 13 hours).[5]
-
Work-up and Isolation: After the reaction is complete, the solvent is removed, and the sitagliptin free base is isolated. It is then typically converted to its phosphate salt to improve stability and facilitate purification by crystallization.
Quantitative Data for the Asymmetric Hydrogenation Pathway
| Step | Product | Catalyst/Reagents | Yield | Enantiomeric Excess (ee) | Purity |
| One-pot Synthesis | Dehydrositagliptin | Pivaloyl chloride, Meldrum's acid, Triazole HCl, NH₄OAc | 82% | N/A | >99.6 wt% |
| Asymmetric Hydrogenation | Sitagliptin | Rh(I)/(t)Bu JOSIPHOS | Up to 65% (overall) | >99% | Nearly perfect |
Synthesis Pathway of Sitagliptin via Asymmetric Hydrogenation
Caption: The asymmetric hydrogenation route to sitagliptin.
Enzymatic Transamination Pathway
An alternative and also "green" approach to sitagliptin synthesis involves the use of a transaminase enzyme to stereoselectively introduce the amine group. This biocatalytic method operates under mild conditions and typically exhibits excellent enantioselectivity.
Synthesis of Pro-Sitagliptin Ketone
The substrate for the enzymatic reaction, pro-sitagliptin ketone, is synthesized from 2,4,5-trifluorophenylacetic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride, similar to the initial steps of the asymmetric hydrogenation route, leading to the β-ketoamide intermediate which is the pro-sitagliptin ketone.
Enantioselective Enzymatic Transamination
A prochiral ketone is converted into a chiral amine by a transaminase enzyme, which transfers an amino group from an amino donor (such as isopropylamine or alanine) to the ketone.
Experimental Protocol: Enzymatic Transamination
A representative protocol for the enzymatic synthesis of sitagliptin is as follows:
-
Reaction Setup: Pro-sitagliptin ketone is suspended in a buffered aqueous solution (e.g., triethanolamine buffer at pH 9.0).
-
Enzyme and Cofactor Addition: A transaminase enzyme (e.g., from Arthrobacter sp.) and the cofactor pyridoxal 5'-phosphate (PLP) are added to the mixture. An amino donor, such as isopropylamine, is also included in excess.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).
-
Product Isolation: Upon completion, the sitagliptin product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) after adjusting the pH. The product can then be isolated and purified, often via crystallization as the phosphate salt.
Quantitative Data for the Enzymatic Transamination Pathway
| Step | Substrate | Enzyme | Amino Donor | Conversion | Enantiomeric Excess (ee) |
| Enzymatic Transamination | Pro-sitagliptin ketone | Transaminase (e.g., from Arthrobacter sp.) | Isopropylamine | >99% | >99% |
Enzymatic Transamination Pathway for Sitagliptin Synthesis
Caption: Biocatalytic synthesis of sitagliptin via enzymatic transamination.
Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine Hydrochloride
A key building block for both major synthetic routes is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride. Its synthesis is a multi-step process.
Experimental Protocol: Synthesis of the Triazole Hydrochloride
A representative synthesis involves the following steps:
-
Hydrazinolysis of 2-Chloropyrazine: 2-Chloropyrazine is reacted with hydrazine hydrate in a solvent like ethanol.
-
Acylation: The resulting hydrazinopyrazine is acylated with trifluoroacetic anhydride in a suitable solvent such as chlorobenzene.
-
Cyclization and Reduction: The intermediate undergoes cyclization, and the pyrazine ring is subsequently reduced, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Salt Formation: The final product is isolated as the hydrochloride salt by treating the free base with an ethanol solution of hydrogen chloride.
Synthesis of the Triazole Hydrochloride Building Block
Caption: Synthesis of the key triazole hydrochloride intermediate.
Conclusion
The synthesis of sitagliptin has evolved to highly efficient, stereoselective, and environmentally conscious processes. The asymmetric hydrogenation of a dehydrositagliptin intermediate and the enzymatic transamination of a pro-sitagliptin ketone represent state-of-the-art methods for the large-scale manufacturing of this important antidiabetic drug. Both pathways offer high yields and exceptional enantiomeric purity, showcasing the power of modern catalysis and biocatalysis in pharmaceutical production.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
